molecular formula C12H17N3O3S B3884198 ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate

ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate

Cat. No.: B3884198
M. Wt: 283.35 g/mol
InChI Key: ORMLXFPOBULETI-RIYZIHGNSA-N
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Description

The compound is an organic compound containing functional groups such as ester, amine, and hydrazone. These functional groups are common in many biological and synthetic organic compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple functional groups and a potential aromatic ring (thienyl). The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if it has medicinal properties, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

Properties

IUPAC Name

ethyl 4-[5-[(E)-(carbamoylhydrazinylidene)methyl]thiophen-2-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-18-11(16)5-3-4-9-6-7-10(19-9)8-14-15-12(13)17/h6-8H,2-5H2,1H3,(H3,13,15,17)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMLXFPOBULETI-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(S1)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCC1=CC=C(S1)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate
Reactant of Route 2
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate
Reactant of Route 3
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate
Reactant of Route 4
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate
Reactant of Route 6
ethyl 4-{5-[2-(aminocarbonyl)carbonohydrazonoyl]-2-thienyl}butanoate

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